Ethyl 6-(aminomethyl)-4-chloropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(aminomethyl)-4-chloropicolinate is a chemical compound that belongs to the class of picolinates Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(aminomethyl)-4-chloropicolinate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropicolinic acid.
Esterification: The 4-chloropicolinic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 4-chloropicolinate.
Aminomethylation: The ethyl 4-chloropicolinate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 6-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(aminomethyl)-4-chloropicolinate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted picolinates with various functional groups.
Scientific Research Applications
Ethyl 6-(aminomethyl)-4-chloropicolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(aminomethyl)-4-chloropicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 6-(aminomethyl)-4-chloropicolinate can be compared with other similar compounds such as:
Ethyl 6-(aminomethyl)-4-bromopicolinate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 6-(aminomethyl)-4-fluoropicolinate: Contains a fluorine atom, potentially altering its chemical properties and interactions.
Ethyl 6-(aminomethyl)-4-methylpicolinate: Substitution with a methyl group, which can influence its steric and electronic characteristics.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, and the aminomethyl group, which can form hydrogen bonds and interact with biological targets.
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-4-6(10)3-7(5-11)12-8/h3-4H,2,5,11H2,1H3 |
InChI Key |
SUKUWPXNWKYGIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.